Brompheniramine maleate
Overview
Description
Brompheniramine maleate is a first-generation antihistamine belonging to the alkylamine class. It is primarily used to treat symptoms associated with allergies, such as sneezing, runny nose, and itchy or watery eyes. This compound works by blocking the action of histamine, a substance in the body that causes allergic symptoms .
Mechanism of Action
Target of Action
Brompheniramine maleate primarily targets the histamine H1 receptors . These receptors play a crucial role in mediating allergic reactions and inflammatory responses. By acting on these receptors, this compound can effectively alleviate symptoms associated with allergies and the common cold .
Mode of Action
This compound acts as an antagonist of histamine H1 receptors . This means it binds to these receptors and blocks them, preventing histamine from attaching to these sites and triggering allergic reactions. It also exhibits moderate antimuscarinic actions , which means it can block the action of acetylcholine, a neurotransmitter in the nervous system .
Biochemical Pathways
Upon administration, this compound competes with histamine for H1-receptor sites on effector cells . This competition prevents histamine from binding to these receptors and initiating the biochemical pathways that lead to allergic symptoms. By blocking these pathways, this compound can effectively reduce symptoms such as sneezing, runny nose, itchy eyes, and watery eyes associated with allergies and the common cold .
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract . It reaches peak serum concentrations between 2 to 4 hours after administration . The drug is distributed widely in the body and can cross the placenta . It is metabolized in the liver, primarily by cytochrome P450 isoenzymes . Approximately 40% of the drug is excreted in the urine within 72 hours, with about 2% being excreted in the feces . The elimination half-life of this compound is approximately 12 to 34 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of histamine-induced vasodilation . This results in a reduction of allergy symptoms such as sneezing, runny nose, itchy eyes, and watery eyes . Due to its anticholinergic effects, this compound may also cause side effects such as drowsiness, sedation, dry mouth, dry throat, blurred vision, and increased heart rate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effect can vary depending on the sustained-release system used . A study found that different sustained-release systems could cause variation in the effect of this compound on mood and psychomotor performance . This suggests that the formulation and delivery method of the drug can significantly impact its action and efficacy.
Biochemical Analysis
Biochemical Properties
Brompheniramine Maleate acts as an antagonist of the H1 histamine receptors . It competes with histamine for the H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, mitigating the effects of histamine on bronchial smooth muscle, capillaries, and gastrointestinal smooth muscle . This includes the alleviation of symptoms such as rhinitis (inflammation of the nasal mucous membranes), urticaria (hives), and other allergic symptoms .
Cellular Effects
This compound’s antagonistic action on H1 receptors helps reduce the effects of histamine on cells, thereby reducing symptoms of allergies . It may cause side effects such as drowsiness, sedation, dry mouth, dry throat, blurred vision, and increased heart rate due to its anticholinergic effects .
Molecular Mechanism
The molecular mechanism of this compound involves acting as an antagonist of histamine H1 receptors . It competes with histamine for these receptor sites, preventing histamine from binding and exerting its effects . This helps alleviate symptoms associated with allergies and the common cold .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings can vary. The peak concentrations generally occur within 2–5 hours following oral administration . The duration of action varies from patient to patient .
Metabolic Pathways
This compound is metabolized by cytochrome P450 isoenzymes in the liver . The metabolism of Brompheniramine can be increased when combined with certain other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of brompheniramine maleate typically involves the reaction of 4-bromobenzyl cyanide with sodium amide and 2-chloropyridine to produce bromophenyl-pyridyl acetonitrile. This intermediate is then reacted with sodium amide and dimethylaminoethyl chloride to yield brompheniramine .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. The compound is often crystallized from solvents like methanol to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Brompheniramine maleate undergoes various chemical reactions, including:
Oxidation: Brompheniramine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert brompheniramine to its amine derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or iodine under controlled conditions.
Major Products:
Oxidation: N-oxides of brompheniramine.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Brompheniramine maleate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on histamine receptors and its role in allergic reactions.
Medicine: Commonly used in over-the-counter medications for allergy relief.
Industry: Utilized in the formulation of various pharmaceutical products.
Comparison with Similar Compounds
Chlorpheniramine: Similar in structure but contains a chlorine atom instead of bromine.
Dexchlorpheniramine: The dextrorotary stereoisomer of chlorpheniramine.
Triprolidine: Another first-generation antihistamine with similar pharmacological properties.
Uniqueness: Brompheniramine maleate is unique due to its specific bromine substitution, which influences its pharmacokinetic properties and receptor binding affinity. This makes it particularly effective in certain formulations and therapeutic applications .
Properties
CAS No. |
980-71-2 |
---|---|
Molecular Formula |
C20H23BrN2O4 |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
SRGKFVAASLQVBO-WLHGVMLRSA-N |
SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Appearance |
Assay:≥95%A crystalline solid |
Key on ui other cas no. |
980-71-2 |
Pictograms |
Irritant |
Related CAS |
86-22-6 (Parent) |
Synonyms |
Brompheniramine Brompheniramine Maleate Brompheniramine Maleate (1:1) Chlorphed Dimetane Dimetane Ten Dimetane-Ten Dimetapp Allergy Maleate, Brompheniramine Oraminic 2 Oraminic-2 p Bromdylamine p-Bromdylamine para Bromdylamine para-Bromdylamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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